4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline
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Overview
Description
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups, makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 4,8-dichloroquinazoline with fluorinating agents under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Reagents such as sodium hydride, potassium carbonate, and various solvents are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s applicability in different fields
Scientific Research Applications
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The presence of electronegative fluorine and chlorine atoms enhances its binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline can be compared with other similar compounds such as:
- 4,8-Dichloro-6-(trifluoromethyl)quinoline
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 2,4-Dichloro-6-fluoroquinoline
These compounds share structural similarities but differ in their specific functional groups and positions, leading to variations in their chemical reactivity and applications. The unique combination of chlorine, fluorine, and trifluoromethyl groups in this compound provides distinct advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C9H2Cl2F4N2 |
---|---|
Molecular Weight |
285.02 g/mol |
IUPAC Name |
4,8-dichloro-6-fluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl2F4N2/c10-5-2-3(12)1-4-6(5)16-8(9(13,14)15)17-7(4)11/h1-2H |
InChI Key |
IKQFMGXHJJURIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)C(F)(F)F)Cl)Cl)F |
Origin of Product |
United States |
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